Boric acid;ethane-1,2-diol Boric acid;ethane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 39434-94-1
VCID: VC20646091
InChI: InChI=1S/C2H6O2.BH3O3/c3-1-2-4;2-1(3)4/h3-4H,1-2H2;2-4H
SMILES:
Molecular Formula: C2H9BO5
Molecular Weight: 123.90 g/mol

Boric acid;ethane-1,2-diol

CAS No.: 39434-94-1

Cat. No.: VC20646091

Molecular Formula: C2H9BO5

Molecular Weight: 123.90 g/mol

* For research use only. Not for human or veterinary use.

Boric acid;ethane-1,2-diol - 39434-94-1

Specification

CAS No. 39434-94-1
Molecular Formula C2H9BO5
Molecular Weight 123.90 g/mol
IUPAC Name boric acid;ethane-1,2-diol
Standard InChI InChI=1S/C2H6O2.BH3O3/c3-1-2-4;2-1(3)4/h3-4H,1-2H2;2-4H
Standard InChI Key QUJSFPXBUIZZAC-UHFFFAOYSA-N
Canonical SMILES B(O)(O)O.C(CO)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Boric acid; ethane-1,2-diol is defined by the molecular formula C₂H₉BO₅ and a molecular weight of 123.90 g/mol. The compound arises from the esterification of boric acid with ethylene glycol, yielding a borate ester with enhanced solubility and stability compared to its precursors. The central boron atom adopts a trigonal planar geometry due to sp² hybridization, coordinating with hydroxyl groups from boric acid and alkoxy residues from ethylene glycol. This structural configuration facilitates Lewis acid behavior, enabling complexation with diols and other electron-rich species.

Spectroscopic and Crystallographic Insights

High-field ¹¹B and ¹³C NMR studies reveal distinct coordination environments for boron in aqueous solutions. In the presence of ethane-1,2-diol, boric acid forms spirocyclic anions with five- and six-membered rings, as evidenced by chemical shifts at 128.4 MHz . For instance, triborate species such as B₃O₃(OH)₄⁻ dominate in alkaline conditions (pH 8–10.5), while chelated complexes exhibit upfield shifts indicative of tetrahedral boron coordination . X-ray crystallography further confirms the bridged structure of analogous compounds, with bond lengths between boron and oxygen atoms averaging 1.36–1.42 Å .

Synthesis and Reaction Dynamics

Esterification and Dehydration Mechanisms

The synthesis of boric acid; ethane-1,2-diol involves heating equimolar mixtures of boric acid and ethylene glycol under anhydrous conditions. A representative reaction is:

H3BO3+HOCH2CH2OHB(OCH2CH2O)+3H2O\text{H}_3\text{BO}_3 + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{B(OCH}_2\text{CH}_2\text{O)} + 3\text{H}_2\text{O}

Dehydration agents, such as molecular sieves or sulfuric acid, drive equilibrium toward ester formation. Elevated temperatures (~120°C) favor dehydration, yielding metaborate intermediates, while lower temperatures (<80°C) promote monomeric ester production.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

ParameterOptimal RangeImpact on Product
Temperature80–120°CHigher temps increase esterification rate
Molar Ratio (B:EG)1:1 to 1:1.5Excess glycol reduces borate crosslinking
Reaction Time4–8 hoursProlonged duration risks decomposition

Data derived from indicate that stoichiometric imbalances or excessive heating lead to polymeric byproducts, necessitating precise control.

Physicochemical and Functional Properties

Solubility and Stability

The compound demonstrates hygroscopicity and high solubility in polar solvents (e.g., water, ethanol). Aqueous solutions exhibit pH-dependent speciation: at neutral pH, monomeric esters prevail, while alkaline conditions promote triborate and chelated complexes . Thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C, with residual boron oxides forming above 250°C.

Lewis Acidity and Complexation

Boric acid; ethane-1,2-diol acts as a Lewis acid, accepting electron pairs from diols to form stable adducts. This property underpins its utility in chiral derivatization. For example, boric acid D—a bridged derivative—enables enantiomeric excess (ee) determination of 1,2- and 1,3-diols via ¹H NMR, achieving chemical shift nonequivalence up to 0.39 ppm .

Applications in Science and Industry

Industrial Formulations

In automotive antifreeze, boric acid; ethane-1,2-diol enhances thermal stability and corrosion inhibition. Its biocidal activity also justifies use in antimicrobial coatings, where ethylene glycol improves active ingredient dispersion.

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